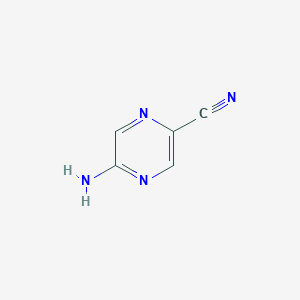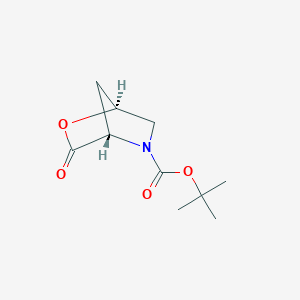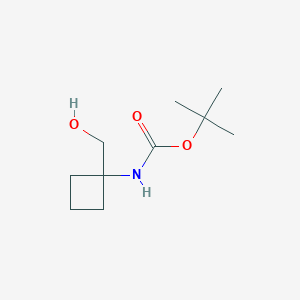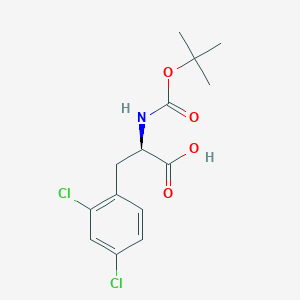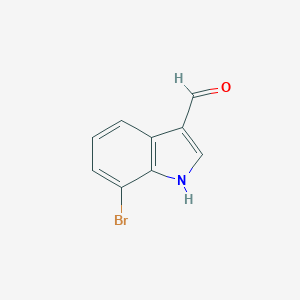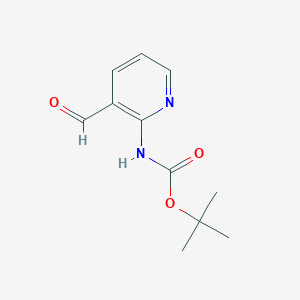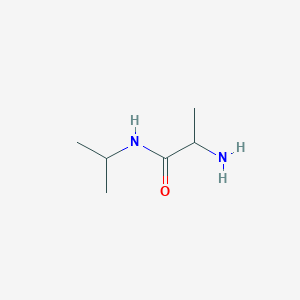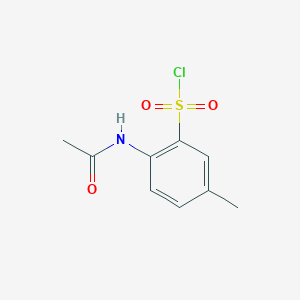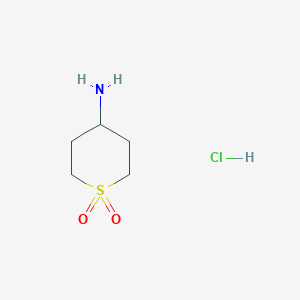
2-(Aminometil)morfolina
Descripción general
Descripción
2-(Aminomethyl)morpholine is an organic compound with the molecular formula C₅H₁₂N₂O. It is a derivative of morpholine, featuring an aminomethyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: 2-(Aminomethyl)morpholine is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
Target of Action
Morpholines, the family to which 2-(aminomethyl)morpholine belongs, are frequently found in biologically active molecules and pharmaceuticals . They have been used in biological research to modify or eliminate the expression of a gene .
Mode of Action
Morpholines generally work by binding to complementary single-stranded dna or rna in the cytosol . This can alter protein expression in a cell by targeting the relevant mRNA or pre-mRNA sequence .
Biochemical Pathways
The broader family of morpholines has been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Morpholinos, in general, are soluble and stable in pure water . They are uncharged at physiological pH, unlike DNA, which utilizes phosphate groups . This enhances their affinity towards single-stranded DNA or RNA and eliminates electrostatic affinity towards other proteins .
Result of Action
Morpholines have been utilized to generate gene knockout specimens, thereby producing novel cell and animal models that allow the specific function of genes and proteins to be investigated .
Action Environment
It is known that environmental signals can play a role in gene regulation, which could potentially influence the action of 2-(aminomethyl)morpholine .
Análisis Bioquímico
Cellular Effects
Given its role in the synthesis of mosapride citrate, it may indirectly influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It’s possible that this compound could be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reaction of morpholine with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of 2-(Aminomethyl)morpholine .
Industrial Production Methods
In industrial settings, 2-(Aminomethyl)morpholine is typically produced through the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by catalytic hydrogenation. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amines or simpler amine derivatives.
Substitution: Various substituted morpholine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Aminoethyl)morpholine
- 1-(2-Aminoethyl)piperidine
- 1-(2-Aminoethyl)pyrrolidine
- 4-Methylmorpholine
Uniqueness
2-(Aminomethyl)morpholine is unique due to its specific aminomethyl substitution on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions and biological applications .
Propiedades
IUPAC Name |
morpholin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYALYJRWGRVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404080 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116143-27-2 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(Aminomethyl)morpholine derivatives influence their gastrokinetic activity?
A1: Research by Otsuka Pharmaceutical Co. [] demonstrates that modifications to the benzene ring and the benzyl group significantly affect the gastrokinetic activity of 2-(Aminomethyl)morpholine derivatives. For instance, introducing chloro, fluoro, and trifluoromethyl groups to the benzyl group of the parent compound enhanced the gastric emptying activity in rats. Notably, the compound 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) exhibited superior potency compared to existing drugs like cisapride and metoclopramide []. This highlights the importance of specific structural features in modulating the pharmacological activity of these compounds.
Q2: Beyond its use in gastrokinetic agents, what other applications does 2-(Aminomethyl)morpholine have in chemical synthesis?
A2: 2-(Aminomethyl)morpholine serves as a valuable building block in organic synthesis, particularly for constructing morpholine rings. A study by Taylor et al. [] described a novel copper-catalyzed oxyamination reaction using 2-(Aminomethyl)morpholine. This reaction enables the diastereoselective synthesis of diverse 2-aminomethyl morpholine derivatives, broadening the potential applications of this compound in medicinal chemistry and drug discovery.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)
